Physicochemical Property Differentiation
The molecular weight of N,5-dimethylpicolinamide (150.18 g/mol) is significantly higher than that of the core picolinamide scaffold (122.12 g/mol) and its mono-substituted analogs, N-methylpicolinamide (136.15 g/mol) and 5-methylpicolinamide (136.15 g/mol) . This difference in molecular weight, along with the unique N,5-dimethyl substitution pattern, is predictive of altered lipophilicity (LogP) and topological polar surface area (TPSA), which are key determinants of membrane permeability and solubility in drug discovery programs [1].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 150.18 |
| Comparator Or Baseline | Picolinamide: 122.12; N-Methylpicolinamide: 136.15; 5-Methylpicolinamide: 136.15 |
| Quantified Difference | N,5-dimethylpicolinamide is 28.06 g/mol heavier than picolinamide, and 14.03 g/mol heavier than either mono-substituted analog. |
| Conditions | Calculated molecular weight based on molecular formula (C8H10N2O for N,5-dimethylpicolinamide). |
Why This Matters
Differentiation in molecular weight and associated properties like LogP is critical for selecting the correct building block to achieve desired ADME (Absorption, Distribution, Metabolism, Excretion) properties in a lead compound.
- [1] chem960.com. (n.d.). 20970-77-8 ((9ci)-5-甲基-2-吡啶羧酰胺,5-methylpyridine-2-carboxamide). Retrieved from m.chem960.com. View Source
